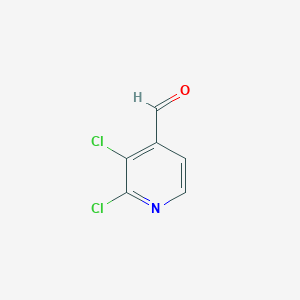

2,3-Dichloroisonicotinaldehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dichloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNLYVFMZPQWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654565 | |

| Record name | 2,3-Dichloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-41-4 | |

| Record name | 2,3-Dichloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dichloroisonicotinaldehyde

Established Synthetic Pathways

The formation of 2,3-dichloroisonicotinaldehyde and its subsequent use in further synthesis relies on well-documented organic reactions. These pathways include direct condensation reactions where the aldehyde acts as a key precursor and comprehensive multi-step approaches to construct the molecule itself.

This compound serves as a crucial building block in condensation reactions to form more complex molecules. A notable example is its use in the synthesis of π-conjugated cyanostyrene derivatives. Specifically, it undergoes a condensation reaction with an activated acetonitrile (B52724) derivative to yield products with applications in materials science. acs.org

A prime illustration is the Knoevenagel condensation between this compound and 2-(3,5-dimethylphenyl)acetonitrile. This reaction leads to the formation of (Z)-3-(2,3-dichloropyridin-4-yl)-2-(3,5-dimethylphenyl)acrylonitrile (DPA), a molecule known to form flexible organic crystalline fibers with strong second-harmonic generation properties. acs.org

Table 1: Condensation Reaction Utilizing this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

The construction of this compound itself typically involves a multi-step synthetic strategy. libretexts.orglibretexts.org A common and logical approach is the oxidation of a precursor molecule, 2,3-dichloro-4-methylpyridine (B65194). This strategy is analogous to the synthesis of other aromatic aldehydes, such as 2,3-dichlorobenzaldehyde (B127699) from 2,3-dichlorotoluene (B105489). chemicalbook.comgoogle.com

This multi-step process can be conceptualized as follows:

Formation of the Pyridine (B92270) Core: Synthesis of the substituted pyridine ring, if not commercially available.

Introduction of Substituents: Chlorination and methylation of the pyridine ring to yield the 2,3-dichloro-4-methylpyridine precursor.

Oxidation to Aldehyde: The final and key step is the selective oxidation of the methyl group at the 4-position to a formyl (aldehyde) group.

This approach allows for controlled introduction of the required functional groups, culminating in the target aldehyde. The challenge often lies in achieving selective oxidation of the methyl group without affecting the sensitive chlorinated pyridine ring. libretexts.org

Reagents and Reaction Conditions in Synthesis

The success of synthesizing this compound is highly dependent on the careful selection of reagents and the precise control of reaction conditions. Factors such as catalysts, bases, solvent systems, temperature, and reaction time are optimized to maximize product yield and purity.

Catalysts and bases play a pivotal role in driving the synthesis and subsequent reactions of this compound.

In Condensation Reactions: Base catalysis is fundamental for Knoevenagel-type condensations where this compound is a reactant. Bases like piperidine (B6355638) or sodium hydroxide (B78521) (NaOH) are used to deprotonate the active methylene (B1212753) compound (e.g., an acetonitrile derivative), generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, initiating the condensation. vanderbilt.edu

In Oxidation Reactions: For the synthesis of the aldehyde from its methylpyridine precursor, transition metal catalysts are often employed. For instance, in analogous syntheses, complexes of cobalt, molybdenum, and bromine have been used to catalyze the oxidation of a methyl group using an oxidant like hydrogen peroxide. google.com These catalysts facilitate the reaction under milder conditions and improve selectivity. google.com

The choice of base or catalyst is critical; for example, using a strong base like sodium hydride (NaH) can dramatically increase the yield in certain reactions compared to weaker bases like potassium carbonate (K2CO3). researchgate.net

Table 2: Role of Catalysts and Bases in Relevant Syntheses

| Reagent | Type | Role in Synthesis | Example Reaction |

|---|---|---|---|

| Piperidine | Organic Base | Catalyst for Knoevenagel condensation by forming a nucleophilic enamine or enolate intermediate. | Aldehyde + Active Methylene Compound |

| Sodium Hydroxide (NaOH) | Inorganic Base | Promotes condensation reactions; used to adjust pH in urea-formaldehyde synthesis. nih.gov | Aldol and Claisen Condensations vanderbilt.edu |

| Cobalt/Molybdenum Complexes | Transition Metal Catalyst | Facilitates selective oxidation of methyl groups to aldehydes. google.com | Oxidation of 2,3-dichlorotoluene google.com |

The solvent system is a critical parameter that can significantly influence reaction rate, yield, and the purity of the final product by affecting reactant solubility and stabilizing transition states. acsgcipr.org

For Condensation Reactions: Solvents for condensation reactions are chosen based on the solubility of the reactants and the compatibility with the base used. Anhydrous solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are often employed to prevent side reactions involving water.

For Oxidation Reactions: In the oxidation of methylarenes, polar solvents like acetic acid are often used. Acetic acid can serve as both the solvent and a co-catalyst, providing a suitable medium for the oxidant (e.g., H2O2) and the metal catalyst. google.com

For Crystallization/Purification: Solvent mixtures are often used for purification. For instance, a mixture of acetonitrile and toluene (B28343) has been used to grow high-purity crystals of DPA, a derivative of this compound. acs.org The choice of solvent can even influence the crystal morphology. acs.org

The use of greener, less toxic solvents is a growing consideration in modern organic synthesis to replace traditional solvents like DMF or NMP. acsgcipr.org

Table 3: Influence of Solvent Systems in Synthesis

| Solvent Class | Example(s) | Influence on Synthesis |

|---|---|---|

| Polar Aprotic | Acetonitrile, Dioxane, Tetrahydrofuran (THF) | Good for dissolving polar reactants and stabilizing charged intermediates. Dioxane was found to be an optimal solvent for a specific C-C bond cleavage reaction. researchgate.net |

| Polar Protic | Acetic Acid, Ethanol | Can participate in reactions (e.g., as a proton source). Acetic acid is used as a solvent in oxidation reactions. google.com |

| Nonpolar | Toluene, Hexane | Used for reactions with nonpolar substrates and in solvent mixtures for crystallization. |

Optimizing temperature and reaction time is essential for maximizing the desired product formation while minimizing side reactions and decomposition.

Temperature: Reaction temperatures are carefully controlled to provide sufficient energy to overcome the activation barrier without promoting unwanted byproducts. Some reactions proceed efficiently at room temperature, while others require heating (reflux) to increase the reaction rate. scielo.br For example, in one study, increasing the temperature from 3% to 32% increased the yield of an amide, and a further increase to 130°C resulted in a near-quantitative yield. researchgate.net However, excessively high temperatures can sometimes lead to lower yields or selectivity. scielo.br

Reaction Time: The duration of a reaction is monitored to ensure it proceeds to completion. Aliquots may be taken at various time points and analyzed (e.g., by gas chromatography) to determine the optimal time to stop the reaction, thereby maximizing yield and preventing the formation of degradation products. scielo.br For example, a study optimizing urea-formaldehyde synthesis found an ideal reaction time of 66.2 minutes at a specific temperature to achieve the desired product characteristics. nih.gov

Table 4: General Effects of Temperature and Time Optimization

| Parameter | Condition | General Effect on Reaction | Rationale |

|---|---|---|---|

| Temperature | Low (e.g., 0 °C) | Slower reaction rate, potentially higher selectivity. May result in low conversion/yield. scielo.br | Reduces kinetic energy, favoring the most stable reaction pathway. |

| Room Temperature | Standard condition for many reactions, balancing rate and stability. | A convenient and often effective starting point for optimization. | |

| Elevated (e.g., Reflux) | Increased reaction rate, can overcome high activation energies. researchgate.net | Provides more kinetic energy for molecules to react. | |

| Reaction Time | Too Short | Incomplete reaction, resulting in low yield and recovery of starting material. | Not all reactants have had sufficient time to convert to product. |

| Optimal | Maximum conversion of starting material to the desired product. | The point where the concentration of the desired product is highest. |

Purity Assessment and Material Characterization for Synthetic Intermediates

The successful synthesis of this compound relies heavily on the purity and structural integrity of its synthetic intermediates. Rigorous assessment and characterization at each stage are crucial to ensure high yield and quality of the final product.

The purity of intermediates is confirmed using a variety of analytical methods. moravek.com These techniques help to identify and quantify impurities, which could be unreacted starting materials, by-products, or contaminants from solvents and reagents. moravek.com The choice of method depends on the physical and chemical properties of the intermediate . For instance, in syntheses involving this compound as a starting material, its purity is often required to be ≥98%. acs.orgnih.govacs.org This standard of purity is typically verified for its own precursors during its synthesis.

Common methods for purity assessment are summarized in the table below.

Table 1: Purity Assessment Techniques for Synthetic Intermediates

| Technique | Principle & Application |

|---|---|

| Chromatography (HPLC, GC) | Separates components of a mixture based on their differential distribution between a stationary and a mobile phase. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for quantifying the purity of thermally stable and volatile intermediates, respectively. |

| Melting Point Analysis | Pure crystalline solids have a sharp, defined melting point. moravek.com Impurities typically cause a depression and broadening of the melting point range, making this a simple yet effective preliminary check for the purity of solid intermediates. moravek.com |

| Spectroscopy (NMR, IR) | Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can detect impurities with distinct spectral signatures. Quantitative NMR (qNMR) can be used for precise purity determination against a certified standard. |

| Titration | A classic analytical method that can determine the purity of acidic or basic intermediates with high accuracy. moravek.com |

Material characterization is performed to confirm that the correct intermediate has been formed at each step of the synthetic pathway. This is vital for understanding the reaction mechanism and ensuring the desired molecular structure is being assembled. nih.gov

Spectroscopic techniques are the cornerstone of structural characterization in organic synthesis. For highly reactive and short-lived intermediates, which are difficult to isolate, advanced techniques are required. nih.gov Infrared Ion Spectroscopy (IRIS) and Exchange NMR are powerful methods for characterizing such elusive species directly in the reaction environment. nih.govru.nl

Table 2: Material Characterization Techniques for Synthetic Intermediates

| Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. Techniques like COSY and HMBC can establish bonding frameworks. ru.nl |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, C-Cl, C-H) within the molecule based on their characteristic vibrational frequencies. moravek.commdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the intermediate and can provide information about its structure through analysis of fragmentation patterns. nih.gov |

| X-ray Crystallography | Provides the definitive, three-dimensional structure of a crystalline intermediate, confirming its exact stereochemistry and conformation. |

Scale-Up Considerations and Industrial Relevance of Synthetic Routes

Transitioning a synthetic route for this compound from a laboratory setting to industrial-scale production introduces a distinct set of challenges and considerations. The primary goal is to develop a process that is not only high-yielding but also safe, cost-effective, and environmentally sustainable. researchgate.netscirp.org

Key considerations for the scale-up of chemical syntheses include:

Cost-Effectiveness : This involves using inexpensive and readily available raw materials and minimizing the number of synthetic steps. google.com For example, the six-step process for ibuprofen (B1674241) was famously reduced to a more atom-economical three-step process by BASF, significantly improving its industrial viability. acs.org

Process Safety : Reactions that use hazardous chemicals or produce explosive gases require stringent safety protocols and specialized equipment on a large scale. researchgate.netnih.gov Managing reaction temperature and pressure is critical to avoid runaway reactions. google.com

Reaction Conditions : Optimal conditions (temperature, pressure, pH, mixing speed) identified in the lab must be carefully translated to large-scale reactors, where heat and mass transfer limitations can be significant. google.com

Product Isolation and Purification : Methods like filtration and recrystallization must be efficient and scalable to handle large volumes of material. google.comwikipedia.org

Waste Management : In line with the principles of green chemistry, modern industrial processes aim to minimize waste by-products and allow for the recycling of solvents and catalysts. researchgate.netacs.org This reduces both environmental impact and disposal costs.

Table 3: Key Scale-Up Considerations

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Objective | Proof of concept, synthesis of small quantities. | Cost-effective, safe, and reliable production of large quantities. |

| Reagents | High-purity, often expensive reagents are used. | Focus on low-cost, readily available raw materials. google.com |

| Safety | Hazards are managed on a small, contained scale. | Requires extensive safety engineering, hazard analysis, and specialized equipment to manage risks like heat, pressure, and toxic materials. nih.gov |

| Heat Transfer | Flasks have a high surface-area-to-volume ratio, allowing for rapid heating and cooling. | Large reactors have a low surface-area-to-volume ratio, making heat management a critical challenge. google.com |

| Waste | Waste is generated in small, manageable amounts. | Significant waste streams must be treated, recycled, or disposed of in an environmentally compliant and cost-effective manner. researchgate.netacs.org |

| Process Control | Manual or simple automated control. | Sophisticated, automated control systems are required to monitor and maintain optimal reaction parameters. |

By addressing these factors, a synthetic route for this compound can be successfully scaled to meet industrial demands, providing a crucial component for various manufacturing sectors.

Reactivity and Reaction Mechanisms Involving 2,3 Dichloroisonicotinaldehyde

Condensation Reactions and Derivative Formation

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a cornerstone of the reactivity of 2,3-Dichloroisonicotinaldehyde. The aldehyde group readily participates in these reactions, particularly with active methylene (B1212753) compounds.

Formation of (Z)-3-(2,3-dichloropyridin-4-yl)-2-(3,5-dimethylphenyl)acrylonitrile (DPA)

A significant example of condensation is the formation of (Z)-3-(2,3-dichloropyridin-4-yl)-2-(3,5-dimethylphenyl)acrylonitrile. This reaction is a Knoevenagel condensation, a well-established method for carbon-carbon bond formation. researchgate.netresearchgate.net In this process, this compound reacts with 2-(3,5-dimethylphenyl)acetonitrile. The reaction is typically catalyzed by a weak base, which deprotonates the acetonitrile (B52724) compound to form a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the acrylonitrile (B1666552) derivative.

The stereochemistry of the resulting double bond is noteworthy. While both E and Z isomers are possible, the formation of the Z-isomer can be influenced by reaction conditions and the specific reactants involved. ijsdr.org The synthesis of structurally related acrylonitrile compounds, such as those used in the preparation of the drug Rilpivirine, often involves similar condensation strategies where control of isomer formation is crucial. researchgate.netgoogle.com

Table 1: Knoevenagel Condensation for DPA Formation

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

|---|

Stereochemical Outcomes and Geometric Principles in Derivative Formation (e.g., Schmidt's Criteria for Photodimerization)

The stereochemical outcomes of reactions involving derivatives of this compound, such as the acrylonitrile DPA, are of significant interest, particularly in the context of solid-state chemistry. The geometric arrangement of molecules in a crystal lattice can dictate the products of photochemical reactions, a principle encapsulated by Schmidt's topochemical postulate for [2+2] photodimerization. iupac.org

According to Schmidt's criteria, for a [2+2] cycloaddition to occur in the solid state, the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. nih.gov While no specific studies on the photodimerization of DPA were identified, the principles are broadly applicable to similar pyridylacrylonitrile and stilbene (B7821643) derivatives. mobt3ath.comnih.gov The crystal packing of these molecules determines whether they are photoreactive. Factors beyond Schmidt's criteria, such as other intermolecular interactions, can also influence or inhibit photodimerization by restricting the necessary movement of the double bonds. researchgate.net The formation of specific cyclobutane (B1203170) isomers (e.g., syn or anti) is dictated by the topochemical control exerted by the crystal lattice. iupac.org

Table 2: Schmidt's Criteria for Solid-State [2+2] Photodimerization

| Parameter | Requirement for Reactivity |

|---|---|

| Alignment of Double Bonds | Parallel |

Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by several structural features. wikipedia.org The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, is further enhanced by the electron-withdrawing aldehyde group. wikipedia.org The two chlorine atoms serve as good leaving groups.

These factors make the ring an electrophilic target for nucleophiles. Nucleophilic attack can occur at the carbon atoms bearing the chlorine substituents (C2 and C3 positions). The position of the attack (ortho or para to the activating group) is crucial and influences the stability of the intermediate. libretexts.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com The aromaticity of the ring is temporarily disrupted during this stage and is restored upon the expulsion of a chloride ion. chemistrysteps.com The relative reactivity of the C2 and C3 positions can be influenced by the proximity to the ring nitrogen and the aldehyde group. askfilo.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chlorine atoms. nih.govsemanticscholar.org

Transformations at the Aldehyde Moiety

The aldehyde group is one of the most versatile functional groups in organic chemistry and undergoes a wide array of transformations. pharmaguideline.com

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,3-dichloroisonicotinic acid. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid reagents (e.g., Jones reagent). ucr.edulibretexts.org The process involves the addition of an oxygen atom to the aldehyde group. libretexts.org

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (2,3-dichloropyridin-4-yl)methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which act as sources of hydride ions (H⁻). libretexts.org

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is a prime target for nucleophiles. This leads to a variety of addition products. For example, reaction with alcohols under acidic conditions forms acetals, while reaction with primary amines yields imines (Schiff bases). These reactions are typically reversible.

Table 3: Common Transformations of the Aldehyde Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, CrO₃/H₂SO₄ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Acetal Formation | Alcohol, Acid Catalyst | Acetal |

Mechanistic Investigations of this compound Reactivity

Understanding the detailed reaction pathways and the factors governing the reactivity of this compound requires in-depth mechanistic studies, often aided by computational methods.

Computational Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the electronic structure and reactivity of molecules like this compound. nih.govresearchgate.net Such studies can elucidate reaction mechanisms, predict the stability of intermediates and transition states, and explain observed reactivity patterns. osu.eduresearchgate.net

A DFT study on the related molecule 2,3-Dichloropyridine calculated key electronic properties. researchgate.net These calculations provide insight into the molecule's reactivity. For instance, the distribution of molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential map can identify the most likely sites for electrophilic and nucleophilic attack. The calculated HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For 2,3-Dichloropyridine, the HOMO-LUMO gap was calculated to be 5.75 eV, and the dipole moment was 4.36 Debye, indicating a polar molecule susceptible to reactions with other polar reagents. researchgate.net Similar computational analyses for this compound would provide quantitative data on how the aldehyde group modulates the electronic properties and reactivity of the dichloropyridine core, offering a deeper understanding of its behavior in the reactions outlined above. oberlin.edudntb.gov.ua

Table 4: Calculated Properties for 2,3-Dichloropyridine (B3LYP/LANL2DZ)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.47 eV |

| LUMO Energy | -1.72 eV |

| HOMO-LUMO Gap | 5.75 eV |

| Dipole Moment | 4.36 Debye |

Data from a computational study on 2,3-Dichloropyridine, which serves as a model for the core structure of this compound. researchgate.net

Experimental Mechanistic Elucidation (e.g., in situ spectroscopic analysis)

Direct observation of reacting species as they transform from reactants to products provides invaluable data for constructing a comprehensive mechanistic picture. In situ spectroscopic techniques are powerful tools for achieving this, allowing chemists to monitor concentration changes of reactants, intermediates, and products in real time without perturbing the reaction system. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are frequently employed for this purpose.

While specific, in-depth in situ spectroscopic studies detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of these techniques can be applied to hypothesize how such investigations would be conducted. The reactivity of this compound is primarily centered around the aldehyde functionality and the two chlorine substituents on the pyridine ring, making it susceptible to a variety of transformations, including nucleophilic substitution and condensation reactions.

Hypothetical In Situ NMR Spectroscopic Monitoring of a Nucleophilic Aromatic Substitution Reaction

A hypothetical study could involve the reaction of this compound with a nucleophile, such as an amine, to yield a substituted isonicotinaldehyde derivative. In situ ¹H NMR spectroscopy would be an ideal tool to monitor the progress of such a reaction.

Reaction Scheme:

By acquiring ¹H NMR spectra at regular intervals, the disappearance of the signals corresponding to the protons of this compound and the appearance of new signals for the product, 2-amino-3-chloroisonicotinaldehyde, could be tracked. The integration of these signals over time would provide kinetic data, allowing for the determination of reaction rates and orders.

Interactive Data Table: Hypothetical In Situ ¹H NMR Data for the Amination of this compound

| Time (min) | Reactant Peak Integral (Ar-H) | Product Peak Integral (Ar-H) | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 20 | 0.70 | 0.30 | 30 |

| 30 | 0.55 | 0.45 | 45 |

| 40 | 0.40 | 0.60 | 60 |

| 50 | 0.25 | 0.75 | 75 |

| 60 | 0.10 | 0.90 | 90 |

This data is hypothetical and for illustrative purposes only.

Furthermore, the detection of any transient intermediates, which might appear and then disappear during the course of the reaction, would provide crucial evidence for the proposed reaction mechanism. For instance, the formation of a Meisenheimer complex, a common intermediate in nucleophilic aromatic substitution reactions, could potentially be observed through the appearance of characteristic upfield-shifted aromatic proton signals in the ¹H NMR spectrum.

Potential Insights from In Situ FTIR Spectroscopy

In situ FTIR spectroscopy could complement NMR studies by monitoring changes in vibrational frequencies of functional groups. The carbonyl (C=O) stretch of the aldehyde group in this compound would have a characteristic frequency. As the reaction proceeds, the disappearance of this band and the appearance of new bands corresponding to the product would be observed. For example, in a condensation reaction with a primary amine to form an imine, the C=O stretching band would be replaced by a C=N stretching band.

Detailed Research Findings

Currently, there is a lack of published, detailed research findings specifically focused on the experimental mechanistic elucidation of reactions involving this compound using in situ spectroscopic analysis. The scientific community would greatly benefit from such studies to gain a deeper understanding of the reactivity of this important synthetic intermediate. Future research in this area could involve:

Kinetic Studies: Employing in situ spectroscopy to determine the rate laws for various reactions of this compound, which would provide insights into the composition of the transition state.

Intermediate Trapping and Characterization: Using low-temperature in situ spectroscopy to trap and characterize fleeting intermediates, providing direct evidence for multi-step reaction pathways.

Computational Modeling: Combining experimental in situ spectroscopic data with computational studies (e.g., Density Functional Theory calculations) to model reaction energy profiles and visualize transition state geometries.

The application of these advanced analytical techniques to the study of this compound's reactivity promises to unlock a more profound understanding of its chemical behavior, paving the way for more efficient and selective synthetic applications.

Applications of 2,3 Dichloroisonicotinaldehyde in Advanced Materials and Medicinal Chemistry

Role in Medicinal Chemistry and Drug Discovery

Beyond its applications in materials science, 2,3-dichloroisonicotinaldehyde also serves as a valuable intermediate in the synthesis of compounds with potential therapeutic applications.

The reactivity of the aldehyde and chloro-substituents on the pyridine (B92270) ring of this compound makes it a versatile starting material for the construction of more complex heterocyclic molecules with biological activity.

Detailed Research Findings:

This compound is utilized in the preparation of spiroaminoindene piperidines. These compounds are of significant interest in medicinal chemistry as they have been identified as inhibitors of the Shp2 phosphatase. Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, and its hyperactivation is associated with various developmental disorders and cancers. Consequently, the development of Shp2 inhibitors is a promising therapeutic strategy for treating these conditions. The synthesis of spiroaminoindene piperidines from precursors like this compound highlights the importance of this compound in accessing novel and potent pharmacological agents.

Precursor for SHP2 Inhibitors

This compound serves as a crucial starting material in the synthesis of potent and selective allosteric inhibitors of Src homology region 2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell growth and differentiation signaling pathways, making it a significant target in cancer therapy researchgate.net. The dysregulation of SHP2 is associated with various cancers and developmental disorders nih.govnih.gov. The development of small molecule inhibitors for SHP2 has gained considerable attention, with several compounds progressing into clinical trials mdpi.com.

Notably, the 2,3-dichlorophenyl group, derived from this compound, is a key structural motif in several SHP2 inhibitors, including SHP099 and its derivatives nih.govacs.org. These inhibitors bind to an allosteric site on the SHP2 protein, stabilizing it in an inactive conformation nih.govaacrjournals.org. The synthesis of these complex molecules often involves multi-step reaction sequences where this compound is a key building block nih.gov.

SHP2 activity is regulated by a conformational change between an inactive, auto-inhibited state and an active, open state nih.govnih.gov. In the inactive state, the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain, preventing substrate binding nih.gov. Allosteric inhibitors, many of which are synthesized using this compound, function by binding to a "tunnel-like" pocket at the interface of the N-SH2, C-SH2, and PTP domains nih.govnih.govaacrjournals.org. This binding event locks the SHP2 protein in its closed, auto-inhibited conformation, thereby preventing its activation nih.govnih.gov.

The binding of these inhibitors is a non-competitive mechanism with respect to the enzyme's substrate. X-ray crystallography studies have revealed that these allosteric inhibitors interact with residues from all three domains, effectively acting as a molecular glue to maintain the auto-inhibited state nih.govnih.gov. This mechanism is highly specific to SHP2, as the allosteric pocket is not conserved in other phosphatases, including the closely related SHP1 . The discovery of a second, distinct allosteric site has opened avenues for dual allosteric inhibition, potentially leading to enhanced therapeutic effects nih.gov.

The development of SHP2 inhibitors derived from this compound has been heavily guided by structure-activity relationship (SAR) studies. These studies systematically modify the chemical structure of the inhibitor to understand how these changes affect its binding affinity and inhibitory activity.

For instance, modifications to the substituents on the dichlorophenyl ring, derived from this compound, can significantly impact potency. The chlorine atoms at the 2 and 3 positions have been found to be important for optimal binding within the allosteric pocket acs.org.

Furthermore, SAR studies have explored various replacements for other parts of the inhibitor scaffold. For example, replacing a pyridine ring with an aminopyridine significantly reduced off-target effects, such as hERG activity, while maintaining or improving SHP2 inhibition acs.org. The addition of small, lipophilic groups to this aminopyridine moiety was found to enhance both biochemical and cellular potency acs.org. Co-crystal structures of different inhibitors bound to SHP2 have provided detailed insights into the specific molecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to high-affinity binding, further guiding the design of more potent and selective inhibitors nih.govacs.org.

Below is a table summarizing the inhibitory activities of some SHP2 inhibitors.

| Compound | Target | IC50 (µM) | Inhibition Mechanism | Reference |

| SHP099 | SHP2 | 0.071 | Allosteric | |

| TNO155 | SHP2 | 0.011 | Allosteric | |

| RMC-4630 | SHP2 | - | Allosteric | |

| IACS-13909 | SHP2 | 0.0157 | Allosteric | |

| 11a-1 | SHP2 | 0.2 | Catalytic Site | |

| CNBDA | SHP2 | 5 | Catalytic Site |

Computational modeling has been instrumental in the discovery and optimization of SHP2 inhibitors. Techniques such as pharmacophore-based virtual screening and molecular docking are employed to identify novel inhibitor scaffolds nih.govtandfonline.comnih.gov. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. These models are often generated based on the co-crystal structure of a known inhibitor, like SHP099, bound to SHP2 nih.govresearchgate.net.

Virtual screening of large chemical databases against a validated pharmacophore model can rapidly identify potential hit compounds nih.govtandfonline.com. These hits are then subjected to molecular docking simulations to predict their binding mode and affinity for the allosteric site of SHP2 tandfonline.comnih.gov. The stability of the predicted protein-ligand complexes is often further evaluated using molecular dynamics (MD) simulations nih.govresearchgate.net.

Co-crystal structures of inhibitors bound to SHP2 are invaluable for structure-based drug design nih.govbohrium.com. These structures provide a detailed, atomic-level view of the binding interactions, allowing for the rational design of modifications to improve potency and selectivity nih.govacs.org. For example, the observation of specific hydrogen bonds or hydrophobic interactions in a co-crystal structure can guide chemists in designing new analogs that optimize these interactions acs.org.

The following table highlights key computational techniques and their applications in SHP2 inhibitor design.

| Computational Technique | Application | Key Findings | Reference |

| Pharmacophore Modeling | Virtual screening for novel inhibitors. | Identification of key chemical features for SHP2 binding. | nih.govresearchgate.net |

| Molecular Docking | Prediction of inhibitor binding modes and affinities. | Ranking of potential inhibitors based on predicted binding energy. | tandfonline.comnih.gov |

| Molecular Dynamics (MD) Simulations | Evaluation of the stability of protein-inhibitor complexes. | Understanding the dynamic behavior of the inhibitor in the binding pocket. | nih.govresearchgate.net |

| Co-crystal Structure Analysis | Structure-based drug design and optimization. | Rational design of new inhibitors with improved potency and selectivity. | nih.govbohrium.com |

Considerations for Isotopic Labeling in Medicinal Chemistry Research

Isotopic labeling is a powerful technique used in medicinal chemistry to trace the fate of a drug molecule in a biological system wikipedia.orgmusechem.com. This involves replacing one or more atoms in the molecule with their corresponding isotopes, which can be either stable or radioactive musechem.comscripps.edu. The labeled compound is chemically identical to the unlabeled parent drug but can be detected and quantified using various analytical methods wikipedia.orgnih.gov.

In the context of SHP2 inhibitor research, isotopic labeling can be employed to study the absorption, distribution, metabolism, and excretion (ADME) of these potential drugs nih.gov. For example, a carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) labeled version of an SHP2 inhibitor could be synthesized to conduct quantitative whole-body autoradiography studies in animal models, providing a detailed picture of its tissue distribution.

Furthermore, stable isotope labeling, using isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is widely used in metabolic studies in conjunction with mass spectrometry nih.gov. By administering a labeled SHP2 inhibitor, researchers can readily distinguish the drug and its metabolites from endogenous molecules in biological samples, facilitating the elucidation of metabolic pathways. This information is critical for understanding the drug's pharmacokinetic profile and identifying any potentially toxic metabolites. Isotopic labeling can also be used to create internal standards for quantitative bioanalytical assays, ensuring the accuracy and precision of drug concentration measurements in preclinical and clinical studies nih.gov.

Crystallization and Solid State Research of 2,3 Dichloroisonicotinaldehyde Derivatives

Crystal Growth Mechanisms and Control

The formation of high-quality single crystals is a prerequisite for structural elucidation via X-ray diffraction. The choice of crystallization technique and solvent is paramount in controlling the crystal's size, shape (morphology), and quality.

Two of the most common and effective methods for growing single crystals from solution are solvent diffusion and slow solvent evaporation.

Solvent Diffusion: In this technique, the compound of interest is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is less soluble) is carefully layered on top. Over time, the slow diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, leading to the formation of crystals at the interface. The rate of diffusion, and thus the rate of crystallization, can be controlled by factors such as the choice of solvents and the temperature.

Slow Solvent Evaporation: This method involves dissolving the compound in a suitable solvent to create a near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, eventually exceeding the solubility limit and inducing crystallization. The rate of evaporation is a critical parameter; slower rates generally yield larger and higher-quality crystals.

The solvent plays a critical role not only in dissolving the compound but also in influencing the final crystal morphology. The interaction between solvent molecules and the growing crystal faces can either promote or inhibit growth in specific directions. This anisotropic growth leads to different crystal habits, such as needles, plates, or prisms.

The polarity of the solvent, its ability to form hydrogen bonds, and its molecular size and shape all contribute to its effect on crystal morphology. For a molecule like 2,3-dichloroisonicotinaldehyde, which possesses polar functional groups (aldehyde and chloro-substituents on a pyridine (B92270) ring), the choice of solvent is expected to have a pronounced effect on its crystallization behavior. For instance, a polar protic solvent might engage in hydrogen bonding with the nitrogen atom of the pyridine ring or the oxygen atom of the aldehyde, thereby influencing the molecular assembly.

Table 1: Potential Solvents for Crystallization Studies of this compound

| Solvent Class | Examples | Potential Interactions | Expected Influence on Morphology |

| Protic | Methanol, Ethanol | Hydrogen bonding with pyridine N and aldehyde O | May lead to more compact or block-like crystals |

| Aprotic Polar | Acetone, Acetonitrile (B52724) | Dipole-dipole interactions | Could result in elongated or needle-like crystals |

| Aprotic Nonpolar | Toluene (B28343), Hexane | van der Waals forces | May produce less defined or irregular crystals |

This table is illustrative and based on general principles of crystallization. Actual results for this compound would require experimental verification.

The process of crystal growth can be monitored in situ using techniques such as optical microscopy. This allows for real-time observation of nucleation events and the subsequent growth of crystal faces. By analyzing the growth rates of different faces under various conditions (e.g., different solvents, temperatures, and supersaturation levels), researchers can gain insights into the crystallization mechanism.

Molecular Packing and Intermolecular Interactions

Once suitable crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction. This analysis provides precise information about the arrangement of molecules in the crystal lattice and the nature of the intermolecular forces that hold them together.

The stability of a crystal structure is derived from a complex interplay of various noncovalent interactions. For this compound, several types of interactions are anticipated to be significant:

Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors. In the presence of co-crystallizing agents with hydrogen bond donors (e.g., water, alcohols), N···H-O or O···H-O hydrogen bonds could form. Weak C-H···O or C-H···N hydrogen bonds are also possible.

Halogen Bonding: The two chlorine atoms on the pyridine ring are potential halogen bond donors. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile (such as the nitrogen or oxygen atom of a neighboring molecule). The strength and directionality of halogen bonds can significantly influence the crystal packing. In the case of this compound, Cl···N, Cl···O, or even Cl···Cl interactions could play a crucial role in the supramolecular assembly. Research on other dichloropyridine derivatives has demonstrated the importance of halogen bonding in directing their crystal structures. nih.govrsc.org

The presence of polar functional groups and the inherent asymmetry of the this compound molecule could lead to polar arrangements in the crystal lattice. If the molecular dipoles align in a head-to-tail fashion, a polar crystal structure with non-centrosymmetric space groups can result. Such materials can exhibit interesting physical properties like piezoelectricity or second-harmonic generation.

The specific arrangement of molecules and the resulting symmetry of the crystal lattice are determined by the subtle balance of the various intermolecular interactions. Predicting the final crystal structure from the molecular structure alone remains a significant challenge in crystallography, highlighting the importance of experimental studies.

Relation of Packing to Mechanical Properties (e.g., Flexibility, Bending)

The mechanical properties of molecular crystals, such as flexibility and bending, are intrinsically linked to their internal packing arrangements. For a derivative of this compound to exhibit flexibility, its crystal structure would likely feature anisotropic intermolecular interactions. Typically, this involves strongly bonded molecules forming layers or columns, with weaker interactions between these motifs.

For instance, the presence of slip planes, often associated with layered packing, can allow for mechanical deformation without catastrophic fracture. The flexibility would be dependent on the nature and directionality of intermolecular forces like hydrogen bonds, halogen bonds (C-Cl···N or C-Cl···O), and π-π stacking interactions. A crystal might bend if these interactions allow for molecular rearrangement under stress, while a more isotropically bonded, tightly packed structure would be expected to be brittle. The specific arrangement of the dichloropyridine and aldehyde functionalities would be critical in dictating these interactions.

Crystallographic Analysis and Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For a new derivative of this compound, SCXRD would provide precise information on bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the supramolecular assembly, identifying the specific intermolecular interactions that govern the crystal packing.

The crystallographic data obtained would include the unit cell parameters, space group, and atomic coordinates. This information is foundational for understanding all other solid-state properties. For example, analysis of the crystal structure could reveal the presence of voids or channels, which might influence the material's stability and reactivity.

The external morphology of a crystal is a macroscopic expression of its internal periodic structure. The Bravais-Friedel-Donnay-Harker (BFDH) law is often used to predict the crystal habit, stating that the most prominent faces are those with the highest density of lattice points and the largest interplanar spacing.

For a derivative of this compound, the observed crystal faces would be indexed using Miller indices (hkl). Characterization of the crystal morphology, typically through techniques like optical goniometry or scanning electron microscopy, combined with the crystallographic data from SCXRD, would allow for a correlation between the macroscopic shape and the underlying molecular packing. This is crucial for understanding crystal growth and for applications where crystal shape is important.

Solid-State Reactivity and Transformations

Solid-state photochemical reactions are highly dependent on the arrangement of molecules in the crystal lattice. For derivatives of this compound that contain photoreactive groups (such as a C=C bond in a larger derivative), the topochemical principles first articulated by Schmidt would apply.

For a [2+2] cycloaddition to occur, for example, the reactive double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). The crystal structure would therefore predetermine the feasibility and the stereochemistry of the photoproduct. Similarly, E↔Z photoisomerization in the solid state is constrained by the available volume around the isomerizing bond. Such transformations are often accompanied by changes in the crystal lattice, which can be monitored by techniques like in-situ X-ray diffraction.

If crystals of a this compound derivative were to exhibit splitting or cleavage along specific planes, this would indicate anisotropy in the crystal packing, with weaker interactions along the cleavage planes. The study of these mechanical properties is important for the practical handling of crystalline materials, including milling and tableting in pharmaceutical applications.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

UV-Vis Absorption and Fluorescence Spectroscopy in Solid State

Solid-state UV-Vis and fluorescence spectroscopy provide insights into the electronic properties of a compound in its crystalline or amorphous solid form. These properties can differ significantly from those in solution due to intermolecular interactions and molecular packing.

UV-Vis Absorption: The UV-Vis absorption spectrum of 2,3-Dichloroisonicotinaldehyde is expected to arise from π→π* and n→π* electronic transitions. The pyridine (B92270) ring, with its conjugated π-system, and the carbonyl group of the aldehyde are the primary chromophores. In the solid state, intermolecular interactions can cause shifts in the absorption maxima compared to the compound in solution. These shifts, known as bathochromic (red-shift) or hypsochromic (blue-shift), can provide information about the aggregation state and molecular packing of the compound. For pyridine derivatives, absorption bands related to π→π* transitions are typically observed, and the presence of the carbonyl group introduces a weaker n→π* transition at a longer wavelength.

Fluorescence Spectroscopy: Many pyridine derivatives are known to exhibit fluorescence. aablocks.comrsc.org The emission properties are highly sensitive to the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups. In this compound, the chlorine atoms and the aldehyde group act as electron-withdrawing substituents, which modulates the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

In the solid state, fluorescence can be influenced by aggregation-caused quenching, where close packing of molecules leads to non-radiative decay pathways, reducing or eliminating fluorescence. rsc.org Conversely, some molecules exhibit aggregation-induced emission (AIE). aablocks.com For substituted pyridines, solid-state emission in the blue-green region of the spectrum has been observed, with the exact wavelength and intensity being highly dependent on the nature and position of the substituents. rsc.orgappchemical.com The solid-state fluorescence of this compound would be contingent on its crystal packing and the extent of intermolecular interactions.

| Spectroscopic Property | Expected Observation for this compound | Rationale |

| Solid-State UV-Vis λmax | π→π* transitions at shorter wavelengths, n→π* transition at a longer wavelength. | Based on the pyridine ring and carbonyl chromophores. Exact λmax is sensitive to crystal packing. |

| Solid-State Fluorescence | Potential emission in the blue-green region. Intensity is highly dependent on molecular packing. | Based on observations for other substituted pyridine dicarbonitriles and push-pull systems. rsc.orgappchemical.com |

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Surface Characterization

AFM and SEM are powerful microscopy techniques used to visualize the surface topography and morphology of solid materials at the micro- and nanoscale.

Atomic Force Microscopy (AFM): AFM provides three-dimensional surface topography images with very high resolution. It uses a sharp tip mounted on a cantilever to scan the sample surface. By measuring the deflection of the cantilever, a detailed topographical map is generated. AFM would be used to study the surface of this compound crystals at the nanoscale, revealing features such as terraces, step edges, and growth spirals. It can also be used to measure surface roughness and characterize thin films of the material. aksci.comnih.gov This level of detail is critical for understanding crystal growth mechanisms and the influence of processing conditions on surface quality.

| Technique | Information Obtainable for this compound | Significance |

| SEM | Crystal habit, size, and shape distribution; Surface morphology and texture. | Understanding bulk material properties and crystallization outcomes. |

| AFM | Nanoscale surface topography; Surface roughness; Identification of crystal growth features and defects. | Provides insights into crystal quality and surface chemistry. |

Liquid Chromatography-Mass Spectrometry (LCMS) for Reaction Monitoring and Purity

LC-MS is a hybrid analytical technique that combines the separation power of liquid chromatography (LC) with the molecular identification capabilities of mass spectrometry (MS). It is a cornerstone technique in synthetic chemistry for monitoring reaction progress and assessing the purity of products. mdpi.com

Reaction Monitoring: During the synthesis of this compound or its use in subsequent reactions, LC-MS can be used to analyze aliquots from the reaction mixture over time. rasayanjournal.co.in This allows chemists to track the consumption of starting materials, the formation of the desired product, and the appearance of any intermediates or byproducts. mdpi.com The mass spectrometer provides the molecular weight of each component as it elutes from the LC column, aiding in its identification. For this compound, the expected protonated molecule [M+H]⁺ would have an m/z (mass-to-charge ratio) corresponding to its molecular weight (176.00 g/mol ), showing a characteristic isotopic pattern due to the presence of two chlorine atoms. nih.gov

Purity Assessment: LC-MS is also used to determine the purity of the final this compound product. A high-purity sample should ideally show a single major peak in the liquid chromatogram with the correct mass spectrum. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. Commercial suppliers of this compound specify purity levels (e.g., 98%) as determined by HPLC, the separation component of LC-MS. chemicalbook.com

A typical LC-MS method for a moderately polar compound like this compound would involve a reversed-phase column (e.g., C18) with a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724), often with a small amount of acid (e.g., formic acid) to facilitate protonation for positive-ion mode mass spectrometry. nih.gov

| Parameter | Expected Value/Method |

| LC Column | Reversed-phase C18 |

| Mobile Phase | Water/Acetonitrile gradient with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Expected [M+H]⁺ | m/z ≈ 177 |

| Expected Isotopic Pattern | Characteristic pattern for a molecule containing two chlorine atoms. |

Other Advanced Spectroscopic Methods (e.g., NMR, IR, Raman)

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are fundamental techniques for elucidating the precise molecular structure of a compound.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of a molecule. Based on the structure of this compound, a distinct set of signals is predicted.

¹H NMR: Three signals are expected: one for the aldehyde proton (CHO) and two for the two non-equivalent protons on the pyridine ring (H-5 and H-6). The aldehyde proton would appear significantly downfield. The two aromatic protons would appear in the aromatic region and would likely show a coupling pattern (doublets) consistent with their adjacent positions.

¹³C NMR: Six distinct signals are expected, one for each carbon atom in the molecule. The aldehyde carbonyl carbon would be the most downfield signal. The four carbons of the pyridine ring would have distinct chemical shifts influenced by the nitrogen atom and the two chlorine substituents. The presence of electronegative chlorine atoms generally causes a downfield shift for the carbons to which they are attached. rsc.orgrsc.org

Predicted NMR Data for this compound

| Spectrum | Predicted Chemical Shift (ppm) | Assignment | Multiplicity |

|---|---|---|---|

| ¹H NMR | ~10.0 - 10.5 | Aldehyde-H | Singlet (s) |

| ~8.6 - 8.8 | Pyridine H-6 | Doublet (d) | |

| ~7.7 - 7.9 | Pyridine H-5 | Doublet (d) | |

| ¹³C NMR | ~188 - 193 | C=O (Aldehyde) | - |

| ~152 - 155 | C-6 | - | |

| ~148 - 151 | C-2 | - | |

| ~138 - 142 | C-4 | - | |

| ~130 - 134 | C-3 | - |

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, key vibrational bands would confirm the presence of its structural features.

Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 - 3100 | C-H Stretch | Aromatic (Pyridine Ring) |

| ~2810 - 2850 & ~2710 - 2750 | C-H Stretch | Aldehyde (Fermi Doublet) |

| ~1700 - 1720 | C=O Stretch | Aldehyde (Carbonyl) |

| ~1550 - 1600 | C=C and C=N Stretch | Pyridine Ring |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. core.ac.ukiiste.org It is a widely used approach for calculating a molecule's electronic properties with high accuracy. For 2,3-dichloroisonicotinaldehyde, DFT calculations can determine its optimized molecular geometry, electron distribution, and orbital energies.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. core.ac.uk DFT can also be used to compute other important electronic descriptors. core.ac.ukiiste.orgias.ac.in

Table 1: Illustrative Electronic Properties of this compound Calculated by DFT (Note: The values in this table are illustrative examples of what a DFT study would report and are supplemented with publicly available computed data for context.)

| Property | Illustrative Value | Significance |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.4 eV | Indicates chemical reactivity and electronic excitation energy. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

| Ionization Potential | 7.5 eV | The energy required to remove an electron. |

| Electron Affinity | 2.1 eV | The energy released when an electron is added. |

| Molecular Weight | 176.00 g/mol nih.gov | The mass of one mole of the substance. |

| XLogP3-AA | 1.9 nih.gov | A computed measure of hydrophobicity. |

Molecular Dynamics Simulations for Crystal Growth and Behavior

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. researchgate.netnih.gov The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly valuable for studying the process of crystallization from a solution. researchgate.netgauss-centre.eucecam.org

For this compound, MD simulations could model the aggregation of molecules from a solvent to form a crystal nucleus and the subsequent growth of the crystal lattice. elte.hu These simulations provide insights into:

Nucleation: The initial process of crystal formation.

Face-Specific Growth Rates: Determining how different crystal faces grow at varying rates, which dictates the final crystal morphology. elte.hu

Solvent Effects: Understanding how the choice of solvent influences crystal growth and shape.

Defect Formation: Observing the incorporation of impurities or the formation of lattice defects during crystallization.

By simulating the system at an atomistic level, MD can help predict the most stable crystal polymorphs and understand the kinetic and thermodynamic factors controlling the crystallization process. researchgate.netgauss-centre.eu

Modeling of Intermolecular Interactions and Packing Energies

The arrangement of molecules in a crystal is governed by a delicate balance of intermolecular interactions. For halogenated aromatic compounds like this compound, these interactions include van der Waals forces, dipole-dipole interactions, and potentially weaker halogen bonds and π-π stacking. mdpi.comacs.orgacs.org

Computational methods can be used to model and quantify these interactions. Quantum chemical calculations, such as Møller–Plesset second-order perturbation theory (MP2) or DFT with dispersion corrections, can be employed to calculate the interaction energies between pairs of molecules (dimers) extracted from the crystal lattice. mdpi.com

Table 2: Illustrative Intermolecular Interaction Energy Decomposition for a this compound Dimer (Note: This table presents a hypothetical example of a SAPT analysis to illustrate the types of data generated.)

| Interaction Component | Illustrative Energy (kcal/mol) | Description |

| Electrostatics | -3.5 | Attraction/repulsion between static charge distributions. |

| Exchange | +4.0 | Pauli repulsion due to overlapping electron clouds. |

| Induction (Polarization) | -1.0 | Distortion of electron clouds leading to attraction. |

| Dispersion | -4.5 | Attraction from correlated electron fluctuations (van der Waals). |

| Total Interaction Energy | -5.0 | The net stability of the dimer configuration. |

Prediction of Reactivity and Spectroscopic Signatures

Computational chemistry is an invaluable tool for predicting the reactivity and spectroscopic properties of molecules, which can guide synthesis and characterization efforts.

Reactivity Prediction: The electronic properties calculated by DFT, such as the distribution of electrostatic potential and the shapes of the HOMO and LUMO, can predict how this compound will react.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically around the nitrogen and oxygen atoms) are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.

Frontier Molecular Orbitals (FMO): The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO shows regions likely to accept electrons (electrophilic sites). Analyzing these orbitals can predict the regioselectivity of reactions.

Spectroscopic Signatures: DFT and other ab initio methods can accurately predict various spectroscopic signatures. nih.govaps.org By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. core.ac.uk Similarly, by calculating nuclear magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in the molecule. These predicted spectra are crucial for interpreting experimental data and confirming the compound's structure. researchgate.net

Table 3: Illustrative Predicted Spectroscopic Data for this compound (Note: These are hypothetical values intended to exemplify the output of spectroscopic prediction calculations.)

| Spectrum | Predicted Peak/Shift | Assignment |

| IR | ~1710 cm⁻¹ | C=O (aldehyde) stretch |

| ~1550 cm⁻¹ | C=N/C=C (pyridine ring) stretch | |

| ~800 cm⁻¹ | C-Cl stretch | |

| ¹³C NMR | ~188 ppm | C=O (aldehyde carbon) |

| ~152 ppm | C2-Cl | |

| ~148 ppm | C3-Cl | |

| ¹H NMR | ~10.1 ppm | -CHO (aldehyde proton) |

| ~8.7 ppm | H6 (pyridine ring) | |

| ~7.9 ppm | H5 (pyridine ring) |

Future Research Directions and Emerging Applications

Novel Synthetic Routes and Sustainable Methodologies

The advancement of synthetic chemistry is increasingly driven by the principles of green chemistry, focusing on efficiency, safety, and environmental sustainability. Future research on 2,3-Dichloroisonicotinaldehyde is expected to move beyond traditional synthesis methods towards more sophisticated and eco-friendly protocols.

Key research avenues include:

Continuous Flow Synthesis: Transitioning from batch processing to continuous flow reactors can offer superior control over reaction parameters such as temperature and pressure, leading to higher yields and purity. beilstein-journals.orgresearchgate.net This methodology is particularly advantageous for managing exothermic reactions and handling potentially hazardous intermediates safely. researchgate.net

Green Catalysis: The exploration of novel catalysts is a cornerstone of sustainable synthesis. Research could focus on replacing conventional catalysts with more environmentally benign alternatives, such as iron-based catalysts (e.g., FeCl₃), which are abundant, low-cost, and have low toxicity. rsc.org Additionally, the use of ionic liquids as recyclable catalysts and reaction media presents an opportunity to minimize waste and harsh reaction conditions. benthamscience.com

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. ijarsct.co.innih.gov Applying microwave irradiation to the synthesis of this compound could enhance efficiency, a key principle of green chemistry. ijarsct.co.in

| Methodology | Traditional Approach | Sustainable Future Direction | Anticipated Benefits |

|---|---|---|---|

| Reaction Environment | Batch reactors, often with volatile organic solvents. | Continuous flow systems; aqueous-phase reactions; use of ionic liquids. beilstein-journals.orgbenthamscience.com | Improved safety, reduced waste, better scalability. |

| Catalysis | Use of stoichiometric reagents or heavy metal catalysts. | Development of recyclable biocatalysts or earth-abundant metal catalysts (e.g., Iron). rsc.orgijarsct.co.in | Lower environmental impact, cost-effectiveness, enhanced selectivity. |

| Energy Input | Prolonged conductive heating. | Microwave-assisted synthesis, reducing reaction times from hours to minutes. nih.gov | Significant energy savings and increased throughput. |

Exploration of New Functional Materials Derived from this compound

The distinct electronic and structural features of this compound make it a promising building block for a new generation of functional materials. The pyridine (B92270) nitrogen and aldehyde oxygen can act as coordination sites for metal ions, while the reactive chlorine atoms allow for further polymerization or functionalization.

Future applications in materials science could include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the pyridine-aldehyde moiety to bind with metal centers could be exploited to create novel coordination polymers. nih.gov These materials are of interest for applications in gas storage, catalysis, and chemical sensing. The halogen substituents can also participate in halogen bonding, adding another layer of control over the supramolecular structure. nih.gov

Heterogeneous Catalysts: The compound can be anchored to solid supports, such as functionalized nanoparticles, to create robust and recyclable heterogeneous catalysts. For instance, Schiff base complexes derived from pyridine-aldehydes have been immobilized on magnetic nanoparticles, demonstrating excellent catalytic activity in organic synthesis. rsc.org

Functional Dyes and Optoelectronic Materials: The aromatic pyridine core suggests potential for creating compounds with interesting photophysical properties. By modifying the aldehyde and chloro- groups, it may be possible to tune the electronic structure to develop novel dyes for applications in sensing or as components in organic light-emitting diodes (OLEDs).

Advanced Mechanistic Insights into Solid-State Phenomena

The solid-state behavior of organic molecules is fundamental to their application, particularly in pharmaceuticals and materials science. This compound presents a compelling case for investigating non-covalent interactions that govern crystal packing and polymorphism.

Future research should focus on:

Halogen Bonding: The two chlorine atoms on the pyridine ring can act as halogen bond donors, interacting with Lewis bases to form highly directional and predictable intermolecular connections. nih.govresearchgate.net Understanding and harnessing these halogen bonds could be a key strategy in crystal engineering to control the solid-state architecture and properties of derived materials. nih.govmdpi.com

Polymorphism Prediction: Computational methods, particularly Crystal Structure Prediction (CSP), are becoming increasingly powerful in forecasting the possible polymorphic forms of a molecule. royalsocietypublishing.orgnih.gov Applying these theoretical models to this compound could predict its thermodynamically stable crystal structures, guiding experimental efforts to isolate and characterize new polymorphs with desired physical properties.

Conformational Analysis: The orientation of the aldehyde group relative to the pyridine ring can be influenced by subtle intermolecular forces, including hydrogen and halogen bonds. nih.gov Studies on how crystal packing affects molecular conformation are crucial for understanding the link between structure and bulk properties.

Development of Next-Generation Pharmaceutical Agents

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs. nih.govresearchgate.netrsc.org this compound serves as a valuable pharmaceutical intermediate, providing a versatile starting point for the synthesis of complex, biologically active molecules. mallakchemicals.comnbinno.comqinmuchem.com

Emerging research directions in this area include:

Scaffold for Drug Discovery: The compound's structure is a "privileged scaffold," meaning it is capable of binding to a variety of biological targets. researchgate.net The aldehyde group can be readily converted into other functional groups (e.g., imines, alcohols, carboxylic acids), while the chlorine atoms can be substituted to explore structure-activity relationships (SAR) systematically.

Anticancer and Antimicrobial Agents: Pyridine-based compounds have shown significant promise as anticancer and antimicrobial agents. nih.govnih.gov Future work will likely involve synthesizing libraries of derivatives from this compound and screening them for activity against various cancer cell lines and microbial pathogens.

In Silico Drug Design: Computational methods such as molecular docking can be used to predict how derivatives of this compound might bind to specific protein targets. researchgate.netmalariaworld.org This in silico approach allows for the rational design of more potent and selective drug candidates before committing to extensive laboratory synthesis. auctoresonline.org

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how research is conducted, from initial discovery to process optimization. nih.gov For a versatile compound like this compound, these computational tools can significantly accelerate the pace of innovation.

The integration of AI/ML can be applied in several key areas:

Synthetic Route Prediction: Retrosynthesis AI algorithms can analyze the structure of a target molecule and propose novel and efficient synthetic pathways, potentially identifying routes that are more sustainable or cost-effective than those designed by humans. cas.orgacs.orgyoutube.com

Property and Activity Prediction: ML models can be trained on large datasets to predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives of this compound based solely on their 2D structure. specialchem.comnewswise.com This enables high-throughput virtual screening, allowing researchers to prioritize the most promising candidates for synthesis. newswise.com

Reaction Optimization: Machine learning can optimize reaction conditions (e.g., catalyst choice, temperature, solvent) to maximize yield and minimize byproducts, reducing the experimental burden and resource consumption. chemrxiv.orgupperinc.com Models can be trained to predict reaction outcomes with high accuracy, streamlining the development of the novel synthetic methods discussed in section 8.1. digitellinc.com

| Research Area | AI/ML Application | Potential Impact on this compound Research |

|---|---|---|

| Synthesis (Sec 8.1) | Retrosynthesis Planning & Reaction Outcome Prediction | Design of novel, more efficient, and sustainable synthetic routes. acs.org |

| Functional Materials (Sec 8.2) | Predictive Modeling of Material Properties | Accelerated discovery of new polymers or MOFs with desired electronic or catalytic properties. |

| Solid-State Phenomena (Sec 8.3) | Prediction of Crystal Structures and Polymorphs | Guidance for experimental crystallization to target specific solid forms with enhanced stability or functionality. advanceseng.com |

| Pharmaceuticals (Sec 8.4) | Virtual Screening & ADME/Toxicity Prediction | Rapid identification of promising drug candidates with favorable biological activity and safety profiles. auctoresonline.org |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3-dichloroisonicotinaldehyde, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodology:

- Route 1: Chlorination of isonicotinaldehyde derivatives using reagents like POCl₃ or SOCl₂ under anhydrous conditions. Monitor reaction progress via TLC (Thin-Layer Chromatography) and optimize temperature (60–80°C) to avoid over-chlorination .

- Route 2: Aldehyde functionalization via Vilsmeier-Haack reaction, using DMF (dimethylformamide) as a catalyst. Validate product purity via HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm .

- Optimization: Use fractional distillation or recrystallization (e.g., ethanol/water mixtures) to isolate the aldehyde with >95% purity. Track yield and byproducts using GC-MS (Gas Chromatography-Mass Spectrometry) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks for aldehyde protons (δ ~9.5–10.0 ppm) and chlorine-substituted pyridine rings. Compare with 2,6-dichloroisonicotinaldehyde analogs for chemical shift trends .

- FT-IR: Identify aldehyde C=O stretching (~1700 cm⁻¹) and C-Cl vibrations (~550–650 cm⁻¹) .

- Computational Modeling: Perform DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) to predict bond angles, electron density, and reactivity sites .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology:

- PPE: Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods for synthesis and purification steps .

- Storage: Store in airtight, light-resistant containers at 2–8°C to prevent aldehyde oxidation. Monitor stability via periodic NMR analysis .

- Waste Disposal: Neutralize aldehyde residues with sodium bisulfite before disposal. Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How do steric and electronic effects of chlorine substituents influence the reactivity of this compound in nucleophilic addition reactions?

- Methodology: